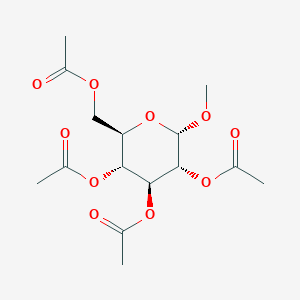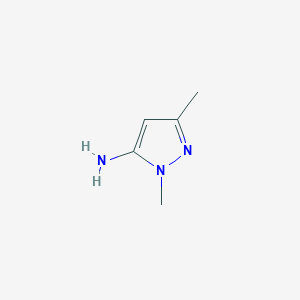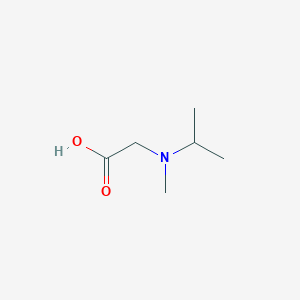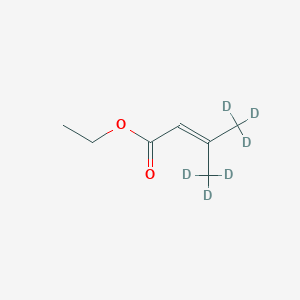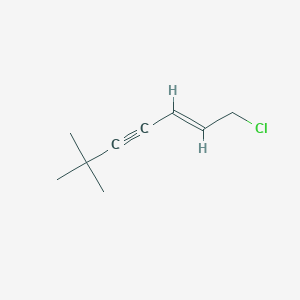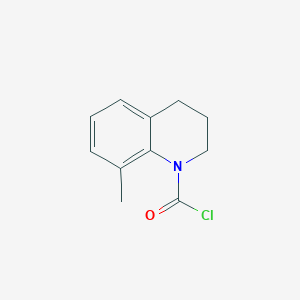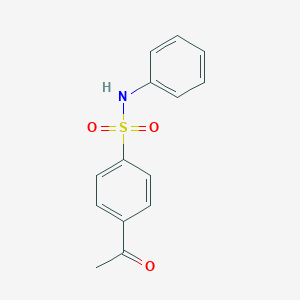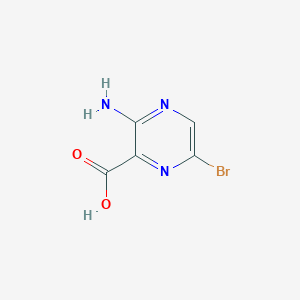
3-Trimethylstannyl benzoic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 3-trimethylstannyl benzoic acid often involves organometallic reactions, where trimethylstannyl groups are introduced to aromatic compounds. For example, a study on the synthesis and characterization of silicon-containing benzoic acid derivatives highlights methods for attaching trimethylsilyl groups to benzoic acid, which may be analogous to trimethylstannyl benzoic acid synthesis (Zaltariov et al., 2016). Additionally, the use of trimethylstannyllithium for the cyclization of (o-alkynylphenyl)silane into benzosiloles indicates potential pathways for the synthesis of stannylated aromatic compounds (Ilies et al., 2008).
Molecular Structure Analysis
The molecular structure of trimethylstannyl benzoic acid can be inferred from studies on related compounds. For instance, the molecular structure of 1,3,5-tris(trimethylstannyl) benzene, determined by gas-phase electron diffraction, reveals information about the Sn — C bond lengths and the geometry of trimethylstannyl groups attached to an aromatic ring (Schultz et al., 1998).
Chemical Reactions and Properties
Reactions involving trimethylstannyl compounds often include cross-coupling reactions, where the stannyl group acts as a precursor for further functionalization. Studies on the functionalization of benzoic acid derivatives, such as Pd(II)-catalyzed meta-C–H functionalizations, provide insights into the reactivity of benzoic acid derivatives that could extend to stannylated versions (Li et al., 2016).
Physical Properties Analysis
While specific data on 3-trimethylstannyl benzoic acid are not readily available, the physical properties of related trimethylstannyl compounds and benzoic acid derivatives, such as solubility, melting point, and crystalline structure, can be deduced from their molecular structure and intermolecular interactions. Research on the crystal structure of 4-(trimethylgermyl)benzoic acid, for instance, provides valuable information on the potential physical properties of similar stannylated benzoic acids (Knauer et al., 2015).
Chemical Properties Analysis
The chemical properties of 3-trimethylstannyl benzoic acid, such as acidity, reactivity, and stability, can be inferred from studies on benzoic acid and its derivatives. For example, the synthesis, structure, and bioactivity of certain benzoic acid derivatives offer insights into the reactivity and potential applications of 3-trimethylstannyl benzoic acid in various chemical contexts (Jin et al., 2006).
Propiedades
IUPAC Name |
3-trimethylstannylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5O2.3CH3.Sn/c8-7(9)6-4-2-1-3-5-6;;;;/h1-2,4-5H,(H,8,9);3*1H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKYWECXFLBPGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)C1=CC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432876 | |
| Record name | 3-TRIMETHYLSTANNYL BENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Trimethylstannyl benzoic acid | |
CAS RN |
161767-56-2 | |
| Record name | 3-TRIMETHYLSTANNYL BENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



